1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene
Overview
Description
1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic compound that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular formula of 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene is C14H14N4 . The average mass is 238.288 Da and the monoisotopic mass is 238.121841 Da .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 485.2±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 72.2±3.0 kJ/mol and the flash point is 247.2±23.2 °C . The index of refraction is 1.641 and the molar refractivity is 73.4±0.5 cm3 .Scientific Research Applications
Synthesis and Characterization : A molecule similar to "1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene", named 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene (T, C26 H26 N4), was synthesized and characterized using UV–Vis spectroscopy, infrared spectroscopy, and single crystal X-ray diffraction. Density functional theory (DFT/B3LYP) method with TZVP basis sets was used for theoretical calculations, showing good agreement with experimental data (Li, Geng, He, & Cui, 2013).
Coordination Polymers : Research on coordination polymers involving 1,4-bis((1H-imidazol-1-yl)methyl)benzene (a similar compound) and metal ions (like Cd and Mn) has been conducted. These studies have explored the structures and properties of these polymers, including their luminescent and magnetic properties (He, Yuan, Zhang, Xiao, Wang, & Xu, 2020).
Hydrogen Bonding and Supramolecular Structures : Studies have investigated the hydrogen bonding and supramolecular structures of compounds such as 1,4-bis{[2-(pyridin-2-yl)-1H-imidazol-1-yl]methyl}benzene, highlighting the molecular geometries and crystal structures (Cui & Lan, 2007).
Fluorescence and Thermal Stability : The fluorescence properties and thermal stability of coordination polymers based on 1,4-bis(imidazol-1′-yl)butane and related compounds have been explored. These studies contribute to the understanding of the physical properties of such polymers (Li, Guo, Weng, & Lin, 2012).
Luminescence and Catalytic Properties : The luminescence and catalytic properties of transition-metal coordination polymers derived from isophthalic acid and bent bis(imidazole) ligands have been investigated. These studies provide insights into the potential applications of these polymers in areas like catalysis and materials science (Hao, Zhao, Yu, Van Hecke, & Cui, 2014).
Anion Sensing : The anionophoric activity of 1,3-Bis(benzimidazol-2-yl)benzene derivatives has been studied, particularly their ability to transport anions. Modifications to the compound with electron-withdrawing substituents showed significant increases in activity, indicating potential applications in sensing technologies (Peng, Zhang, Sun, Cai, Chen, & Chen, 2016).
properties
IUPAC Name |
1-methyl-2-[3-(1-methylbenzimidazol-2-yl)phenyl]benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4/c1-25-19-12-5-3-10-17(19)23-21(25)15-8-7-9-16(14-15)22-24-18-11-4-6-13-20(18)26(22)2/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEROFEHUZVLDDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)C4=NC5=CC=CC=C5N4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476976 | |
Record name | 2,2'-(1,3-Phenylene)bis(1-methyl-1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene | |
CAS RN |
141045-26-3 | |
Record name | 2,2'-(1,3-Phenylene)bis(1-methyl-1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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